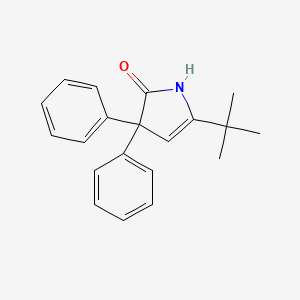![molecular formula C14H21ClN2O4 B5123947 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B5123947.png)
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It is widely used in scientific research to study the transport of nucleosides across cell membranes. NBMPR has a unique chemical structure that allows it to selectively inhibit nucleoside transporters, making it a valuable tool for studying nucleoside transport in vitro and in vivo.
Mécanisme D'action
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride works by binding to the nucleoside transporter and blocking its function. This prevents the uptake of nucleosides into cells, which can have a range of effects on cellular processes. 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has been shown to inhibit the growth of cancer cells by blocking nucleoside uptake, making it a potential cancer therapy.
Biochemical and Physiological Effects:
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has a range of biochemical and physiological effects, depending on the cell type and the concentration of the compound used. Inhibition of nucleoside transport can lead to a decrease in DNA synthesis and cell proliferation, which can have a range of effects on cellular processes. 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has also been shown to affect the metabolism of other compounds, such as adenosine, which can have additional effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride in lab experiments is its selectivity for nucleoside transporters. This allows researchers to study the transport of nucleosides across cell membranes without affecting other cellular processes. However, the potency of 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride can also be a limitation, as high concentrations of the compound can have non-specific effects on cellular processes.
Orientations Futures
There are many possible future directions for research involving 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride. One area of interest is the development of new cancer therapies that target nucleoside transporters. 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has shown promise as a cancer therapy in preclinical studies, and further research could lead to the development of new drugs that target nucleoside transporters. Additionally, research into the effects of 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride on other cellular processes could lead to new insights into the role of nucleoside transporters in cellular metabolism.
Méthodes De Synthèse
The synthesis of 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride involves several steps, starting with the reaction of morpholine with butyl bromide to form 4-butylmorpholine. This intermediate is then reacted with 2-nitrophenol to form 4-[4-(2-nitrophenoxy)butyl]morpholine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride.
Applications De Recherche Scientifique
4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride has a wide range of applications in scientific research, particularly in the study of nucleoside transporters. Nucleoside transporters are responsible for the uptake of nucleosides into cells, which is essential for DNA synthesis and cell proliferation. 4-[4-(2-nitrophenoxy)butyl]morpholine hydrochloride is a potent inhibitor of nucleoside transporters, making it a valuable tool for studying the transport of nucleosides across cell membranes.
Propriétés
IUPAC Name |
4-[4-(2-nitrophenoxy)butyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c17-16(18)13-5-1-2-6-14(13)20-10-4-3-7-15-8-11-19-12-9-15;/h1-2,5-6H,3-4,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWDITFOGDVCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Nitrophenoxy)butyl]morpholine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(allyloxy)benzyl]-4-phenylpiperazine](/img/structure/B5123864.png)
![5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123867.png)

![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5123890.png)
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)


![[2-(diphenylhydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]methanesulfonic acid](/img/structure/B5123929.png)

![2-[(4-bromophenyl)thio]-1,3-diphenyl-1,3-propanedione](/img/structure/B5123952.png)



